4-Isocyanatopyridine

Vue d'ensemble

Description

4-Isocyanatopyridine is a copper complex that exhibits supramolecular and metal ion properties . It binds to halide ions, forming bidentate ligands, which allow it to be used as an antibacterial agent . It has been shown to have potent antibacterial activity against Gram-positive bacteria, in particular Staphylococcus aureus .

Molecular Structure Analysis

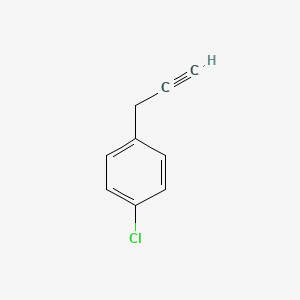

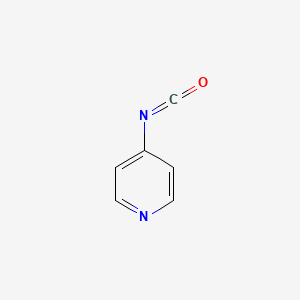

The molecular formula of this compound is C6H4N2O . Its average mass is 120.109 Da and its monoisotopic mass is 120.032364 Da .Physical and Chemical Properties Analysis

This compound has a melting point of 160-161 °C . Its density is 1.1±0.1 g/cm3 and its boiling point is 181.9±13.0 °C at 760 mmHg . The vapour pressure is 0.8±0.3 mmHg at 25°C . The molar refractivity is 34.6±0.5 cm3 .Applications De Recherche Scientifique

Synthesis and Characterization in Chemistry

- 4-Isocyanatopyridine and related compounds are used in the synthesis and characterization of various chemical complexes. For instance, their involvement in the formation of ruthenium(II) complexes has been studied, focusing on the electronic structures and emission properties of these complexes (Maroń & Małecki, 2014).

- Similarly, this compound derivatives are significant in the formation of polyhalogenated macrocyclic systems, demonstrating their ability to complex with both cations and anions (Chambers et al., 2003).

Applications in Material Science

- In material science, the applications of this compound include the study of the thermal decomposition reaction kinetics and mechanism of pyridinol-blocked isophorone diisocyanates. This research is significant for understanding the thermal behavior of these materials (Guo et al., 2016).

- The compound has also been used in the synthesis and characterization of polyureas derived from pyridine-containing diisocyanates, which are relevant for developing new materials with high molecular weight and unique physical properties (Tamami & Koohmareh, 2007).

Biological and Pharmaceutical Research

- This compound derivatives have shown potential in physiological research, particularly as inhibitors in the regulation of terpenoid metabolism concerning phytohormones and sterols. This is relevant for understanding cell division, cell elongation, and senescence (Grossmann, 1990).

- In pharmaceuticals, pyrrolo[3,4-c]pyridine derivatives, structurally related to this compound, have been investigated for their broad spectrum of pharmacological properties, including analgesic and sedative effects, and potential in treating diseases of the nervous and immune systems (Wójcicka & Redzicka, 2021).

Mécanisme D'action

Target of Action

4-Isocyanatopyridine is a copper complex that exhibits supramolecular and metal ion properties . It has been shown to covalently target essential metabolic enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) at their active site cysteines . These enzymes play crucial roles in bacterial metabolism, making them primary targets for the compound’s action.

Mode of Action

The compound binds to halide ions, forming bidentate ligands . This interaction allows it to inhibit bacterial pathogens by covalently modifying the active site cysteines of its target enzymes . The covalent binding to the catalytic site results in functional inhibition of the enzymes .

Biochemical Pathways

The affected pathways include the fatty acid biosynthetic process and the hexosamine pathway . The covalent modification of the enzymes involved in these pathways leads to their functional inhibition, disrupting the normal metabolic processes of the bacteria. This results in the destabilization and dysregulation of proteins related to the targeted pathways .

Pharmacokinetics

The compound’s ability to form bidentate ligands with halide ions suggests that it may have unique adme properties

Result of Action

The result of the compound’s action is potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . By inhibiting essential metabolic enzymes, this compound disrupts bacterial metabolism, leading to their death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of halide ions in the environment can enhance the compound’s antibacterial activity, as it forms bidentate ligands with these ions . .

Analyse Biochimique

Biochemical Properties

4-Isocyanatopyridine binds to halide ions, forming bidentate ligands . This allows it to be used as an antibacterial agent. It has been shown to have potent antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae . This compound can also bind sulfoxides and linkers, which are linear molecules that contain anions that are negatively charged .

Molecular Mechanism

Its ability to form bidentate ligands with halide ions suggests that it may interact with biomolecules in a way that disrupts their normal function .

Propriétés

IUPAC Name |

4-isocyanatopyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c9-5-8-6-1-3-7-4-2-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGZHDMWZNFDBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70067-45-7 | |

| Record name | 4-isocyanatopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclohexanecarboxylic acid, 4-[[[(2Z)-3-carboxy-1-oxo-2-propen-1-yl]amino]methyl]-, trans-](/img/structure/B3150938.png)

![3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B3150967.png)